molecular formula C23H18N6OS B11044675 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide

Cat. No.: B11044675
M. Wt: 426.5 g/mol
InChI Key: FQAKGIKBMNKGHU-UHFFFAOYSA-N
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Description

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyridyl group, a carbazole moiety, and a sulfanyl linkage, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 6-amino-3,5-dicyano-2-pyridinethiol with 9-ethyl-9H-carbazole-3-yl acetamide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydrogen carbonate at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the nitro groups produces corresponding amines.

Scientific Research Applications

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE apart from similar compounds is its unique combination of a pyridyl group, a carbazole moiety, and a sulfanyl linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H18N6OS

Molecular Weight

426.5 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(9-ethylcarbazol-3-yl)acetamide

InChI

InChI=1S/C23H18N6OS/c1-2-29-19-6-4-3-5-17(19)18-10-16(7-8-20(18)29)27-21(30)13-31-23-15(12-25)9-14(11-24)22(26)28-23/h3-10H,2,13H2,1H3,(H2,26,28)(H,27,30)

InChI Key

FQAKGIKBMNKGHU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=C(C=C(C(=N3)N)C#N)C#N)C4=CC=CC=C41

Origin of Product

United States

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